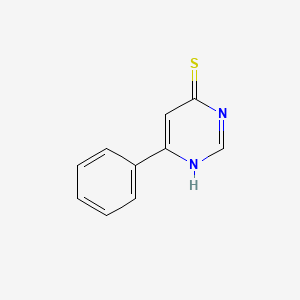

6-Phenylpyrimidine-4-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Phenylpyrimidine-4-thiol is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 6-position and a thiol group at the 4-position Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyrimidine-4-thiol typically involves the reaction of 2,4-dichloro-6-phenylpyrimidine with thiourea. The reaction is carried out in ethanol under basic conditions, often using potassium hydroxide as the base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by thiol groups, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 6-Phenylpyrimidine-4-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Alkyl or acyl derivatives of this compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Synthesis

6-Phenylpyrimidine-4-thiol serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been investigated for their potential in treating neurological disorders and as anti-inflammatory agents. For instance, studies have shown that compounds derived from this thiol exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation pathways .

Case Study: Anti-inflammatory Properties

A recent study demonstrated that derivatives of this compound were effective in reducing inflammation in rheumatoid arthritis models. The compounds inhibited the proliferation of fibroblast-like synovial cells (FLSs) and reduced the expression of pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases .

Agricultural Chemistry

Agrochemical Formulation

This compound is utilized in developing agrochemicals, particularly as fungicides and herbicides. Its application improves crop protection and enhances yield quality. The thiol group contributes to the compound's ability to interact with biological systems in plants, making it effective against various pathogens .

Analytical Chemistry

Trace Metal Detection

this compound is employed in analytical methods for detecting trace metals in environmental samples. Its ability to form stable complexes with metal ions allows for reliable monitoring of pollution levels, which is critical for environmental protection efforts .

Material Science

Development of Novel Materials

In material science, this compound is explored for creating materials with specific electronic properties. It is particularly useful in developing advanced sensors and devices due to its unique chemical characteristics that allow for functionalization and modification .

Biochemistry

Biochemical Assays

The compound is used in biochemical assays to study enzyme activities, aiding researchers in understanding metabolic pathways and disease mechanisms. Its application extends to investigating the interactions between biomolecules, which is essential for drug discovery and development .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 6-Phenylpyrimidine-4-thiol involves its interaction with biological targets through the thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. This interaction can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects . Additionally, the compound can induce apoptosis in cancer cells by disrupting redox homeostasis and activating cell death pathways .

Comparación Con Compuestos Similares

2,4-Dichloro-6-phenylpyrimidine: A precursor in the synthesis of 6-Phenylpyrimidine-4-thiol.

4-Arylethyl-6-arylpyrimidine-2-thiols: Compounds with similar thiol functionality but different substitution patterns.

Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with two fused pyrimidine rings.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both a phenyl group and a thiol group on the pyrimidine ring enhances its potential for diverse applications in chemistry, biology, and medicine.

Actividad Biológica

6-Phenylpyrimidine-4-thiol is a heterocyclic compound characterized by a pyrimidine ring substituted with a phenyl group and a thiol (-SH) functional group. This unique structure allows for various chemical reactivity and biological activity, making it of significant interest in medicinal chemistry and organic synthesis. The compound has been investigated for its potential applications in various fields, including biology, medicine, and materials science.

Chemical Structure and Properties

- Molecular Formula : C11H9N2S

- Molecular Weight : Approximately 202.28 g/mol

The presence of the thiol group enables this compound to participate in redox reactions and interact with biological molecules, which is crucial for its biological activities.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : The thiol group can scavenge reactive oxygen species (ROS), providing protective effects against oxidative stress.

- Antimicrobial Properties : Studies indicate that this compound shows significant antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : It inhibits enzymes such as cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.

- Anticancer Potential : Research suggests that derivatives of this compound may exhibit anticancer properties by modulating cell signaling pathways.

The biological activity of this compound is primarily attributed to the reactivity of its thiol group. This group can form covalent bonds with cysteine residues in proteins, modulating their activity. The compound's interaction with key enzymes involved in inflammatory pathways leads to its anti-inflammatory effects, while its antioxidant properties help mitigate cellular damage from oxidative stress.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Case Study: Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties revealed that this compound effectively reduced inflammation in animal models by inhibiting COX-2 expression. This suggests its potential use in treating inflammatory diseases such as arthritis.

Propiedades

IUPAC Name |

6-phenyl-1H-pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLYFJBPBALION-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=S)N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.